3-Acetyl-5-bromo-7-chloroindole
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Overview
Description
3-Acetyl-5-bromo-7-chloroindole is a halogenated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-7-chloroindole typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-bromo-7-chloroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Halogenation: Bromine and chlorine sources in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various halogenated and functionalized indole derivatives, which can be further used in medicinal chemistry and other applications .
Scientific Research Applications
3-Acetyl-5-bromo-7-chloroindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-bromo-7-chloroindole involves its interaction with specific molecular targets. The halogen atoms in the compound enhance its binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
3-Bromoindole: Another halogenated indole with similar reactivity.
7-Chloroindole: Shares the chlorine substitution but lacks the acetyl group.
5-Bromoindole: Similar bromine substitution but different overall structure.
Uniqueness: 3-Acetyl-5-bromo-7-chloroindole is unique due to the presence of both bromine and chlorine atoms, along with an acetyl group.
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(5-bromo-7-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrClNO/c1-5(14)8-4-13-10-7(8)2-6(11)3-9(10)12/h2-4,13H,1H3 |
InChI Key |
WDDMLFBCNZWAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2Cl)Br |
Origin of Product |
United States |
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